molecular formula C10H17NO3 B014923 1-Boc-4-piperidone CAS No. 79099-07-3

1-Boc-4-piperidone

Cat. No. B014923
CAS RN: 79099-07-3
M. Wt: 199.25 g/mol
InChI Key: ROUYFJUVMYHXFJ-UHFFFAOYSA-N
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Patent
US06306882B1

Procedure details

Water (250 ml) was added to 4-piperidone monohydrate hydrochloride salt (75 g) for dissolution, and 1 N aqueous solution of sodium hydroxide (1000 ml) was added thereto. To the solution, ditertiarybutylcarbonate (120 g) was added dropwise with stirring under cooling on ice, and the mixture was vigorously stirred for 6 hours at room temperature. The reaction mixture was subjected to extraction with ethyl acetate, and the extract was evaporated to dryness under reduced pressure to thereby yield a pale yellow solid. By recrystallization of the solid from hexane, N-t-butyloxycarbonyl-4-piperidone (3) (38.9 g) was obtained in the form of white needle-shaped crystals.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[OH-].[Na+].[C:12]([O:16][C:17](=O)[O:18]C(C)(C)C)([CH3:15])([CH3:14])[CH3:13]>O>[C:12]([O:16][C:17]([N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)=[O:18])([CH3:15])([CH3:14])[CH3:13] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred for 6 hours at room temperature
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was subjected to extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to thereby yield a pale yellow solid
CUSTOM
Type
CUSTOM
Details
By recrystallization of the solid from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.9 g
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.